molecular formula C18H27Cl2N3 B13743810 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 18833-74-4

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride

Cat. No.: B13743810
CAS No.: 18833-74-4
M. Wt: 356.3 g/mol
InChI Key: KYBYPCPSZPFYRZ-UHFFFAOYSA-N
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Description

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinoline core fused with a cycloheptane ring and functionalized with a diethylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where indole-fused cycloheptanone reacts with hydrazines to form the desired compound . Another approach involves the condensation reaction to build the seven-membered ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PIFA, DDQ, and TMSCl are commonly used reagents.

    Reduction: NaBH4 and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific quinoline-cycloheptane fusion and the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

18833-74-4

Molecular Formula

C18H27Cl2N3

Molecular Weight

356.3 g/mol

IUPAC Name

dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-ylazaniumyl)ethyl]azanium;dichloride

InChI

InChI=1S/C18H25N3.2ClH/c1-21(2)13-12-19-18-14-8-4-3-5-10-16(14)20-17-11-7-6-9-15(17)18;;/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3,(H,19,20);2*1H

InChI Key

KYBYPCPSZPFYRZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC[NH2+]C1=C2CCCCCC2=NC3=CC=CC=C31.[Cl-].[Cl-]

Origin of Product

United States

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